molecular formula C19H22O4 B13344023 Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate

Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate

Cat. No.: B13344023
M. Wt: 314.4 g/mol
InChI Key: BFNLVRJTVBKNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and an isopropoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate typically involves the esterification of 4-(Benzyloxy)-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and isopropoxy groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.

Comparison with Similar Compounds

Ethyl 4-(Benzyloxy)-3-isopropoxybenzoate can be compared with other similar compounds such as:

    Ethyl 4-(Benzyloxy)-3-methoxybenzoate: Similar structure but with a methoxy group instead of an isopropoxy group.

    Ethyl 4-(Benzyloxy)-3-ethoxybenzoate: Similar structure but with an ethoxy group instead of an isopropoxy group.

    Ethyl 4-(Benzyloxy)-3-propoxybenzoate: Similar structure but with a propoxy group instead of an isopropoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H22O4

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 4-phenylmethoxy-3-propan-2-yloxybenzoate

InChI

InChI=1S/C19H22O4/c1-4-21-19(20)16-10-11-17(18(12-16)23-14(2)3)22-13-15-8-6-5-7-9-15/h5-12,14H,4,13H2,1-3H3

InChI Key

BFNLVRJTVBKNCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.